N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that belongs to the class of pyrimidine derivatives.
Preparation Methods
The synthesis of N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 5-fluoropyridin-2-yl group: This step often involves a nucleophilic substitution reaction where a fluoropyridine derivative is introduced to the core structure.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:
N-(5-chloropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: This compound has a chlorine atom instead of a fluorine atom, which may result in different biological activities and chemical properties.
N-(5-bromopyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: The presence of a bromine atom can also influence the compound’s reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can enhance its biological activity and stability compared to other similar compounds .
Properties
IUPAC Name |
N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN5/c1-8-6-12(18-11(16-8)4-5-15-18)17-10-3-2-9(13)7-14-10/h2-7H,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWWSQPLXLRWGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)NC3=NC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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